1-Bromo-2-methylnaphthalene
Overview
Description
1-Bromo-2-methylnaphthalene is an organic compound with the molecular formula C₁₁H₉Br. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methyl group at the second position. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis .
Mechanism of Action
Mode of Action
1-Bromo-2-methylnaphthalene undergoes an asymmetric cross-coupling reaction with its corresponding Grignard reagent using a nickel catalyst . This reaction forms non-racemic 2,2′-dimethyl-1,1′-binaphthyl .
Biochemical Pathways
The compound’s ability to undergo asymmetric cross-coupling reactions suggests it may influence pathways involving the formation of complex organic structures .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption and is a cyp1a2, cyp2c19, and cyp2c9 inhibitor . These properties could impact the compound’s bioavailability and its interactions with other substances in the body.
Result of Action
The result of this compound’s action is the formation of non-racemic 2,2′-dimethyl-1,1′-binaphthyl . Additionally, the compound has been used for selective sensing of Cu (II) at ng/ml levels through dynamic phosphorescence quenching .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its asymmetric cross-coupling reaction may depend on the presence and concentration of a suitable Grignard reagent and a nickel catalyst . Furthermore, the compound’s ability to act as a selective sensor for Cu (II) suggests that its action can be influenced by the presence and concentration of Cu (II) ions in the environment .
Biochemical Analysis
Biochemical Properties
It has been observed that it can undergo asymmetric cross-coupling reactions with Grignard reagents in the presence of a nickel catalyst . This suggests that it may interact with enzymes or proteins that can catalyze similar reactions.
Molecular Mechanism
It has been shown to undergo dynamic phosphorescence quenching without deoxygenation, which has been used for selective sensing of Cu (II) at ngml -1 levels . This suggests that it may interact with biomolecules in a way that influences their fluorescence properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methylnaphthalene can be synthesized through the bromination of 2-methylnaphthalene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of bromine and a suitable catalyst, with careful control of temperature and reaction time to maximize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with Grignard reagents or organolithium compounds to form new carbon-carbon bonds
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Cross-Coupling: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) in the presence of a nickel or palladium catalyst
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-methylnaphthalene derivatives.
Cross-Coupling: Formation of biaryl compounds or other complex organic molecules
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Scientific Research Applications
1-Bromo-2-methylnaphthalene is utilized in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-methylnaphthalene
- 1-Bromo-2-naphthol
- 2-(Bromomethyl)naphthalene
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other bromonaphthalene derivatives. Its position-specific bromine and methyl groups make it a valuable intermediate for selective organic synthesis .
Properties
IUPAC Name |
1-bromo-2-methylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIMBQIBIZZZHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180508 | |
Record name | 1-Bromo-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2586-62-1 | |
Record name | 1-Bromo-2-methylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2586-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-methylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002586621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-methylnaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-methylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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